molecular formula C19H13F4NO3S2 B2597760 N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide CAS No. 250714-78-4

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B2597760
CAS No.: 250714-78-4
M. Wt: 443.43
InChI Key: RBCLFKLYLYJDDS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide is a complex organic compound that features a combination of fluorinated aromatic rings, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-fluoroaniline, under conditions that promote amide bond formation.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 3-(trifluoromethyl)benzylsulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its fluorinated aromatic rings and sulfonyl group are features often found in pharmaceuticals due to their ability to enhance metabolic stability and bioavailability.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-thiophenecarboxamide: Lacks the sulfonyl and trifluoromethylbenzyl groups.

    3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide: Lacks the 4-fluorophenyl group.

Uniqueness

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorinated aromatic rings and a sulfonyl group can enhance its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLFKLYLYJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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